2-Bromo-N-(tetrahydro-2H-pyran-4-yl)isonicotinamide
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Overview
Description
2-Bromo-N-(tetrahydro-2H-pyran-4-yl)isonicotinamide is a chemical compound that features a bromine atom, a tetrahydropyran ring, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromoisonicotinic acid with tetrahydro-2H-pyran-4-amine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(tetrahydro-2H-pyran-4-yl)isonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted isonicotinamide derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Bromo-N-(tetrahydro-2H-pyran-4-yl)isonicotinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)isonicotinamide involves its interaction with specific molecular targets. The bromine atom and the isonicotinamide moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-Bromo-N-(tetrahydro-2H-pyran-4-yl)methyl)aniline
- 2-(3-Bromopropoxy)tetrahydro-2H-pyran
- O-(tetrahydro-2H-pyran-2-yl)hydroxylamine
Uniqueness
2-Bromo-N-(tetrahydro-2H-pyran-4-yl)isonicotinamide is unique due to the presence of both the bromine atom and the isonicotinamide group, which confer specific reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-bromo-N-(oxan-4-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-10-7-8(1-4-13-10)11(15)14-9-2-5-16-6-3-9/h1,4,7,9H,2-3,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUABGMYPJSVOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=CC(=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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